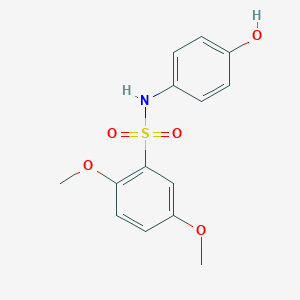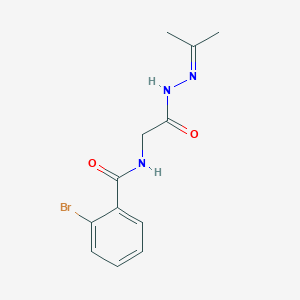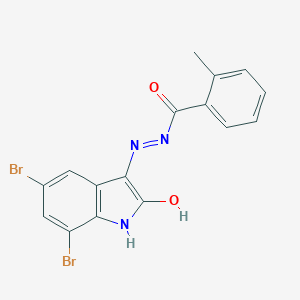![molecular formula C13H12N2O4S B352413 N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide CAS No. 876721-96-9](/img/structure/B352413.png)
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide” is a compound with the molecular formula C13H12N2O4S . It is a derivative of thiazolidine-2,4-diones, a well-known class of biologically active compounds . Some derivatives of this compound have exhibited both antioxidant and anti-inflammatory activities .
Synthesis Analysis
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives are synthesized and evaluated for their anti-inflammatory and antioxidant activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
The compound is part of a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives that are synthesized and evaluated for their anti-inflammatory and antioxidant activity .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H12N2O4S, an average mass of 292.310 Da, and a monoisotopic mass of 292.051788 Da .Mecanismo De Acción
Target of Action
Thiazolidinedione derivatives, which share a similar core structure, are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
Thiazolidinedione derivatives are known to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
Thiazolidinedione derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects . The specific pathways and effects would depend on the exact structure and functional groups of the compound.
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties, including cell permeability . The specific ADME properties and their impact on bioavailability would depend on the exact structure and functional groups of the compound.
Result of Action
Thiazolidinedione derivatives are known to have a wide range of effects, including antimicrobial and cytotoxic activities . The specific effects would depend on the exact structure and functional groups of the compound.
Análisis Bioquímico
Biochemical Properties
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of alanine racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition is achieved through binding interactions at the enzyme’s active site, leading to a decrease in the production of D-alanine, a key component of the bacterial cell wall. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism . This activation leads to changes in gene expression that promote insulin sensitivity and reduce inflammation. Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, its interaction with alanine racemase involves the formation of hydrogen bonds and hydrophobic interactions at the enzyme’s active site . This binding inhibits the enzyme’s function, leading to a reduction in bacterial cell wall synthesis. Additionally, the compound’s activation of PPARγ involves binding to the receptor’s ligand-binding domain, promoting the receptor’s interaction with DNA and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, including its antioxidant and enzyme inhibitory properties, over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as improved insulin sensitivity and reduced inflammation . High doses can lead to toxic or adverse effects, including hepatotoxicity and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s activation of PPARγ influences glucose and lipid metabolism by regulating the expression of genes involved in these pathways . Additionally, the compound’s antioxidant properties help maintain redox balance by scavenging free radicals and reducing oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight, as well as the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, play a role in directing the compound to specific cellular compartments . These localization mechanisms ensure that the compound reaches its intended targets and performs its biological functions effectively.
Propiedades
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8(16)14-10-4-2-9(3-5-10)11(17)6-15-12(18)7-20-13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJNOENMVIYVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)CSC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B352330.png)


![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)


![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
